molecular formula C11H17NO4 B591489 (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 927679-54-7

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B591489
CAS No.: 927679-54-7
M. Wt: 227.26
InChI Key: GYEQQDCMLKKYGG-DHBOJHSNSA-N
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Description

(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at position 4. Key properties include:

  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight: 227.26 g/mol
  • CAS Numbers: 927679-54-7 (racemic form) and 1401464-07-0 (stereospecific form) .
  • Applications: Used as a key intermediate in medicinal chemistry, notably in synthesizing inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) for cancer therapy .

The Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further functionalization via amide or ester linkages .

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQQDCMLKKYGG-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653858
Record name (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927679-54-7
Record name (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Preparation Methods

Preparation of the Ethyl Ester Precursor

The ethyl ester intermediate is synthesized through a Boc-protection reaction. Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate (8.16 mmol) is dissolved in dichloromethane (25 mL) and treated with triethylamine (3.45 mL, 24.5 mmol) at 0°C. Di-tert-butyl dicarbonate (2.65 g, 12.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 18 hours. Purification via column chromatography (Al2_2O3_3, ethyl acetate/hexanes) yields the Boc-protected ethyl ester with an 82% yield.

Table 1: Reaction Conditions for Ethyl Ester Synthesis

ParameterValue
Starting MaterialEthyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate
ReagentDi-tert-butyl dicarbonate
SolventDichloromethane
Temperature0°C → 25°C
Reaction Time18 hours
Yield82%

Hydrolysis to the Carboxylic Acid

The ethyl ester (2.40 mmol) is hydrolyzed using 2N NaOH (4.80 mmol) in ethanol at room temperature for 3 hours. Acidification with 1N HCl precipitates the target carboxylic acid, which is extracted with methylene chloride and dried over anhydrous MgSO4_4. This step achieves a 96.5% yield, with purity confirmed by TLC (hexane:ethyl acetate = 6:1).

Table 2: Hydrolysis Reaction Parameters

ParameterValue
Substrate3-(tert-Butyl) 6-ethyl dicarboxylate
Base2N NaOH
SolventEthanol
Temperature0°C → 20°C
Reaction Time3 hours
Yield96.5%

Stereochemical Control and Isomeric Purity

The (1R,5S,6R) configuration is critical for the compound’s application in drug discovery. The exo-isomer is preferentially formed due to steric hindrance during the Boc-protection step, as evidenced by the 1H^1\text{H} NMR data: δ 3.74 (d, J=11.1J = 11.1 Hz, 1H), 3.66 (d, J=11.3J = 11.3 Hz, 1H), and 1.48 (s, 9H) for the tert-butyl group. Computational modeling suggests that the bicyclic system’s rigidity minimizes epimerization during hydrolysis.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Table 3: Spectral Data for (1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid

TechniqueData
1H^1\text{H} NMRδ 3.74 (d, J=11.1J = 11.1 Hz), 3.66 (d, J=11.3J = 11.3 Hz), 1.48 (s)
LCMSm/z 241 (M-15+H)+^+
Melting PointNot reported; stable at room temperature
Purity>98% (HPLC)

Industrial-Scale Production Considerations

Shanghai Massive Chemical Technology Co., Ltd. reports a production capacity of 1–100 metric tons per month, with a purity of 98%. Key challenges include maintaining stereochemical integrity during scale-up and optimizing solvent recovery. Ethanol is preferred over methanol due to reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Key Difference: Replaces the carboxylic acid at position 6 with an amino group (-NH₂).
  • Impact: The amino group allows for nucleophilic reactions (e.g., amidation), but lacks the acidity and hydrogen-bonding capacity of the carboxylic acid. This compound is often used as a precursor for further derivatization .
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Key Difference : Substitutes a carbon atom in the bicyclic framework with oxygen (6-oxa).
  • Impact : The oxygen atom introduces electronic and steric changes, reducing ring strain and altering solubility. This variant is less common in medicinal chemistry but serves as a scaffold for epoxide-based reactions .
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • Key Difference : Carboxylic acid group at position 2 instead of 5.
  • This compound is used in peptide mimetics due to its constrained geometry .
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • Key Difference : Incorporates two fluorine atoms at position 6.
  • Impact : Fluorination increases lipophilicity and metabolic stability, enhancing blood-brain barrier penetration. This makes it suitable for central nervous system (CNS)-targeted therapies .

Q & A

Q. What PPE and engineering controls are critical for safe handling?

  • Methodology : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. For powder handling, employ HEPA-filtered containment to prevent aerosolization. Store at 2–8°C in sealed amber vials under nitrogen to prevent hydrolysis .

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